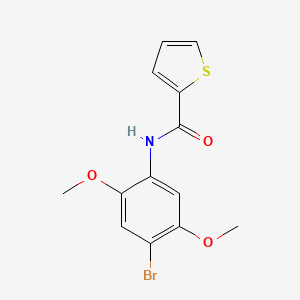

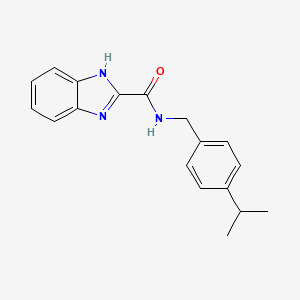

N-(4-溴-2,5-二甲氧基苯基)-2-噻吩甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, starting from basic building blocks like thiophene and incorporating various functional groups through reactions such as lithiation and bromination. For example, a study detailed the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide through a series of direct lithiations and a bromination reaction, starting from thiophene, highlighting the complexity and precision required in synthesizing such compounds (Bar & Martin, 2021).

Molecular Structure Analysis

The molecular structure of related compounds can be determined using techniques such as single crystal X-ray diffraction studies. These analyses provide insights into the crystal system, space group, unit cell parameters, and hydrogen bond interactions, which are crucial for understanding the compound's chemical behavior (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

Compounds with similar structures may undergo various chemical reactions, including Suzuki cross-coupling reactions, which are used to form new carbon-carbon bonds. Such reactions are essential for creating diverse derivatives and studying the electronic and nonlinear optical properties through DFT calculations (Ahmad et al., 2021).

科学研究应用

聚氯乙烯的光稳定性

- 类似于N-(4-溴-2,5-二甲氧基苯基)-2-噻吩甲酰胺的噻吩衍生物已被用作聚氯乙烯(PVC)的光稳定剂,降低了其光降解水平。此类添加剂可以通过吸收紫外线辐射并将其能量作为热量散发来稳定PVC (Balakit 等人,2015)。

晶体结构分析

- 噻吩甲酰胺化合物衍生物的晶体结构已被广泛研究,通过 X 射线衍射等技术深入了解了其分子和晶体结构 (Prabhuswamy 等人,2016)。

衍生物的合成和表征

- 已采用各种方法合成基于吡唑-噻吩的酰胺衍生物,它们表现出有趣的化学性质,如非线性光学 (NLO) 响应,并在材料科学中具有潜在应用 (Kanwal 等人,2022)。

放射增敏剂和细胞毒素

- 已合成具有不同侧链的硝基噻吩甲酰胺并评估了它们作为放射增敏剂和生物还原激活细胞毒素的潜力,表明它们在治疗应用中的用途 (Threadgill 等人,1991)。

用于药用化学的铼(I)配合物

- 源自噻吩基化合物的硫代氨基甲酰腙配体已被用于合成铼(I)配合物,其特征在于药用化学中的潜在应用 (Núñez-Montenegro 等人,2011)。

铜催化的胺化

- 已发现噻吩基化合物作为铜催化胺化反应中的配体是有效的,表明它们在有机合成和药物应用中的潜力 (Jiang 等人,2020)。

碳酸酐酶的抑制

- 与噻吩结构相关的溴酚衍生物已显示出对人细胞溶质碳酸酐酶的抑制作用,表明它们在开发用于治疗各种疾病的药物中的潜在用途 (Balaydın 等人,2012)。

抗菌和抗生物膜特性

- 包括具有噻吩基结构在内的硫脲衍生物已显示出针对各种菌株的显着抗菌和抗生物膜特性,表明它们作为新型抗菌剂的潜力 (Limban 等人,2011)。

作用机制

安全和危害

2C-B is a controlled substance in many countries, including the US, where it is classified as a Schedule I drug . It is mainly used as a recreational drug and can have various effects on the user, including hallucinations . The safety profile of 2C-B is not well-studied, and it should be noted that the use of such substances can carry significant risks .

未来方向

Given the recreational use and potential psychotherapeutic applications of 2C-B, more research is needed to fully understand its pharmacokinetics, pharmacological effects, and safety profile . This could lead to the development of new therapeutic strategies for certain mental health disorders, or contribute to harm reduction strategies related to recreational drug use .

属性

IUPAC Name |

N-(4-bromo-2,5-dimethoxyphenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO3S/c1-17-10-7-9(11(18-2)6-8(10)14)15-13(16)12-4-3-5-19-12/h3-7H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREZRUDZUFXINO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)C2=CC=CS2)OC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350179 |

Source

|

| Record name | N-(4-bromo-2,5-dimethoxyphenyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-2,5-dimethoxyphenyl)thiophene-2-carboxamide | |

CAS RN |

5868-20-2 |

Source

|

| Record name | N-(4-bromo-2,5-dimethoxyphenyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-({2-[1-(butylsulfonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5558351.png)

![(3aS*,7aR*)-5-methyl-2-[(5-methylpyrazin-2-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5558356.png)

![N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5558373.png)

![6-[butyl(phenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5558376.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[2-(methylthio)pyrimidin-4-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558389.png)

![N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B5558395.png)

![(1R*,3S*)-7-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5558404.png)

![(3S*,4R*)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid](/img/structure/B5558415.png)

![N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylchromane-3-carboxamide](/img/structure/B5558417.png)